molecular formula C16H15N3O2 B2557446 4-Amino-7-benzyloxy-6-methoxyquinazoline CAS No. 320367-02-0

4-Amino-7-benzyloxy-6-methoxyquinazoline

Cat. No. B2557446
CAS RN: 320367-02-0
M. Wt: 281.315
InChI Key: OWBLYLYWYYGACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-7-benzyloxy-6-methoxyquinazoline” is a chemical compound with the CAS number 320367-02-0 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of “4-Amino-7-benzyloxy-6-methoxyquinazoline” involves several steps. For instance, one method involves heating a mixture of 4-amino-7-benzyloxy-6-methoxyquinazoline and trifluoroacetic acid to reflux for 1 hour .


Molecular Structure Analysis

The molecular structure of “4-Amino-7-benzyloxy-6-methoxyquinazoline” is complex. It is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .


Chemical Reactions Analysis

“4-Amino-7-benzyloxy-6-methoxyquinazoline” participates in various chemical reactions. For example, it can react with trifluoroacetic acid under reflux conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-7-benzyloxy-6-methoxyquinazoline” are important for its function. For example, its molecular weight is 281.31 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound has been synthesized through various multi-step processes. For instance, one synthesis involved five steps including substitution, nitration, reduction, cyclization, and chlorination, starting from methyl 4-hydroxy-3-methoxybenzoate. The structure was confirmed using NMR and MS spectrum techniques, with a total yield of 29.2% (Wang et al., 2015).

  • Characterization of Derivatives : Characterization of various derivatives, including 7-(3-(o-tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine and others, was performed using IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan et al., 2013).

Biological and Medicinal Applications

  • Antitumor Activity : Some quinazoline derivatives, including those synthesized from 4-aminoquinazoline, have shown antitumor activity in vitro. For example, the antiproliferation activity of one such compound against Bcap-37 cells was 83.4% (Gui-ping, 2012).

  • Antifungal and Antimicrobial Activities : Novel quinazolin-4(3H)-one derivatives displayed significant antifungal activities. The synthesized compounds were evaluated for their biological effects, showing promising results (El-Hashash et al., 2015). Additionally, new 1,2,4-triazole derivatives, synthesized from reactions involving 4-aminoquinazoline, showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

  • PET Imaging Agents for Tumor Detection : Novel (18)F-labeled 4-aminoquinazoline derivatives were synthesized and evaluated as potential PET imaging agents for tumor detection. Biodistribution experiments indicated concentration accumulation in tumors and fast clearance from muscle and blood, suggesting their potential in tumor imaging (Chen et al., 2012).

Safety and Hazards

The safety and hazards of “4-Amino-7-benzyloxy-6-methoxyquinazoline” are not well-documented. It is recommended to handle this compound with care and follow standard safety procedures .

Future Directions

The future directions of “4-Amino-7-benzyloxy-6-methoxyquinazoline” research could involve further exploration of its pharmacological activities and potential applications in medicine .

Mechanism of Action

Target of Action

The primary target of 4-Amino-7-benzyloxy-6-methoxyquinazoline is the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others . EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4) .

Mode of Action

4-Amino-7-benzyloxy-6-methoxyquinazoline: interacts with its target EGFR by inhibiting its phosphorylation . This inhibition suppresses the growth of tumor cells . The compound’s interaction with EGFR leads to changes in the cell signaling pathway, affecting cell proliferation and survival .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-7-benzyloxy-6-methoxyquinazoline are primarily those downstream of EGFR. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . By inhibiting EGFR, 4-Amino-7-benzyloxy-6-methoxyquinazoline disrupts these pathways, leading to inhibited cell growth and proliferation .

Result of Action

The result of 4-Amino-7-benzyloxy-6-methoxyquinazoline ’s action is the inhibition of tumor cell growth. By selectively inhibiting EGFR phosphorylation, the compound disrupts key cell signaling pathways, leading to inhibited cell proliferation and survival . This makes 4-Amino-7-benzyloxy-6-methoxyquinazoline a potential candidate for antitumor activity .

properties

IUPAC Name

6-methoxy-7-phenylmethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBLYLYWYYGACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-benzyloxy-6-methoxyquinazoline

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